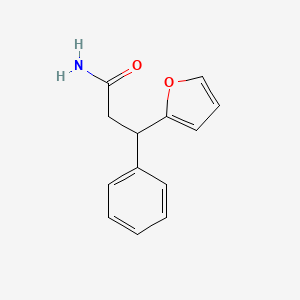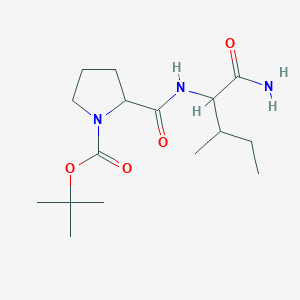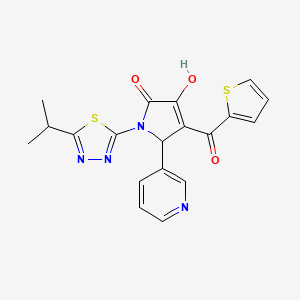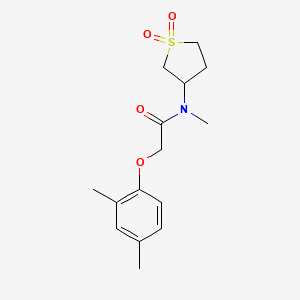
3-(2-furyl)-3-phenylpropanimidic acid
Overview
Description
3-(2-furyl)-3-phenylpropanimidic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.094628657 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Aggregation Properties
A study on the aggregation properties of stereoisomeric α-furylcinnamic acids, closely related to "3-(2-furyl)-3-phenylpropanimidic acid," utilized PM3 semiempirical quantum chemical method to reveal that certain furyl derivatives could form virtually infinite chains or ribbonlike networks through hydrogen bonds and π interactions. This insight into the molecular interactions of furyl-containing compounds can guide the design of materials and molecules with desired aggregation properties (Pálinkó & Körtvélyesi, 2001).
Enantioselective Hydrogenation
The enantioselective hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents, including (E)-2-phenyl-3-(2-furyl)propenoic acid, was examined. The study found that the presence of cinchonidine in the hydrogenation process could lead to selective production of its hydrogenated product with significant enantioselectivity. This research offers valuable information for developing asymmetric synthesis methods for producing optically active compounds from furyl-substituted precursors (Hermán et al., 2009).
Fungitoxic Activity
Another study focused on the synthesis of compounds that could form complexes with divalent metal ions and evaluated their fungitoxic activity against various phytopathogenic fungi. These findings suggest potential applications of furyl-containing compounds in the development of new fungicides or plant protection agents (Singh et al., 2000).
Electronic Properties
The electronic properties of furyl substituents attached to phosphanes and phosphonium salts were examined, providing insights into their influence on NMR chemical shifts. This research could inform the design of furyl-containing compounds for NMR spectroscopy applications or the development of materials with specific electronic characteristics (Ackermann et al., 2006).
Synthesis and Applications in Organic Chemistry
Research into the synthesis of phenyl furyl sulfides and ethers through nucleophilic substitution of nitrofurans highlights the potential of furyl-containing compounds in the synthesis of complex organic molecules. Such studies contribute to the broader understanding of furyl derivatives' reactivity and utility in organic synthesis (Ogawa et al., 2007).
Properties
IUPAC Name |
3-(furan-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQHNBOMYNJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-mesitylbutanamide](/img/structure/B4057666.png)


![3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4057688.png)
![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)

![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine](/img/structure/B4057727.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)

![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057735.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4057736.png)
